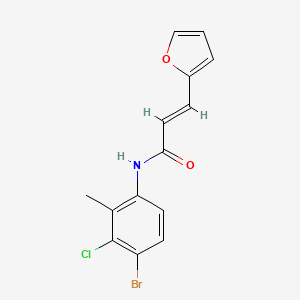![molecular formula C14H14N4O2S B5712797 3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide](/img/structure/B5712797.png)
3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide" is a chemical structure derived from the imidazo[1,2-a]pyrimidine family. This family of compounds is known for its diverse chemical and biological properties and serves as a core structure for the development of various pharmacologically active agents.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines can be performed through a two-step regioselective synthesis starting from 2-aminopyrimidines and N-(2,2-dichloro-2-phenylethylidene)arensulfonamides, leading to the formation of the desired sulfonamide derivatives. The cyclization process to form the imidazo[1,2-a]pyrimidinyl core typically occurs in the presence of NaOH (Rozentsveig et al., 2014).
Molecular Structure Analysis
Imidazo[1,2-a]pyrimidines exhibit a unique structural framework that can be further modified to enhance specific interactions with biological targets. The molecular structure of such compounds is characterized by the presence of an imidazo[1,2-a]pyrimidine ring, which can be substituted at various positions to impart different chemical and physical properties (Dylong et al., 2016).
Chemical Reactions and Properties
Imidazo[1,2-a]pyrimidines can undergo various chemical reactions including palladium-catalyzed regioselective arylation, leading to 3-arylimidazo[1,2-a]pyrimidines. These reactions are crucial for the structural diversification of the core framework and the introduction of functional groups that can modulate the compound's reactivity and interaction with biological targets (Li et al., 2003).
Mechanism of Action
Future Directions
Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development of new synthetic methods and the exploration of their potential applications in medicinal chemistry are promising future directions .
properties
IUPAC Name |
3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-17(2)21(19,20)12-6-3-5-11(9-12)13-10-18-8-4-7-15-14(18)16-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRCXUMMSKPWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5712718.png)

![benzo[e]naphtho[2,1-b]oxepine-8,13-dione](/img/structure/B5712733.png)
![N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5712740.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5712747.png)
![3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5712752.png)



![({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5712780.png)
![2-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5712793.png)


